3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one
Description
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one is a multifunctional enaminosulfone compound synthesized via microwave-assisted methods. Its preparation involves α-bromination of 1-(4-(phenylsulfonyl)phenyl)ethan-1-one using N-bromosuccinimide (NBS) and p-toluene sulfonic acid (p-TsOH), followed by sulfonation with sodium benzene sulfinate to yield 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one. Subsequent reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene produces the target compound in high yields .
Key structural features include:
- IR Spectrum: A conjugated carbonyl (C=O) stretch at 1624 cm⁻¹, indicating resonance with the aromatic and enamine moieties.
- ¹H NMR: Two singlets at δ 3.29 ppm (N(CH₃)₂) and δ 8.11 ppm (=CH), the latter confirming an E-configuration due to strong deshielding .
- ¹³C NMR: Resonances at δ 188.6 ppm (C=O) and δ 62.6 ppm (CH₂), with aromatic carbons between δ 127.6–145.3 ppm .
This compound serves as a precursor for pyrazolo[1,5-a]pyrimidine derivatives, highlighting its utility in medicinal chemistry .
Properties
IUPAC Name |
(E)-1-[4-(benzenesulfonyl)phenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVMMSHWXIIREX-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Impact Analysis:
- Electron-Withdrawing Groups (EWGs) :
- Electron-Donating Groups (EDGs): Dimethylamino: Reduces bandgap (e.g., MSPPP’s absorption at 403–427 nm vs. DAPPP’s 380–400 nm) and enables charge-transfer transitions . Hydroxyl: Facilitates excited-state intramolecular proton transfer (ESIPT), as seen in Chalcone A1’s fluorescence .
Photophysical and Material Properties
- Laser Dyes :
- Nonlinear Optical Materials: AN-1 and AN-2 (with extended π-bridges) exhibit enhanced NLA responses via charge-transfer state transitions, highlighting the role of conjugation length .
Biological Activity
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications.
- Molecular Formula : C17H17NO3S
- Molecular Weight : 315.39 g/mol
- CAS Number : 321432-57-9
- Boiling Point : Approximately 488.7 °C (predicted)
- Density : 1.214 g/cm³ (predicted)
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Chalcones are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, including tyrosinase, which is crucial in melanin synthesis and is a target for skin whitening agents.
- Antimicrobial Properties : Research indicates that chalcone derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Antityrosinase Activity
Recent studies have demonstrated that this compound shows significant antityrosinase activity. In vitro assays revealed that this compound exhibits a mixed-type inhibition mechanism, with an IC50 comparable to standard inhibitors like kojic acid.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Chalcone Derivative | 25.75 | Mixed-type |
| Kojic Acid | 29.9 | Competitive |
The structure-activity relationship (SAR) studies indicate that the presence of the dimethylamino group enhances the lipophilicity and electron-donating properties, which are critical for binding affinity at the active site of tyrosinase.
Antimicrobial Studies
In antimicrobial assays, this chalcone derivative has shown promising results against various bacterial strains. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
These findings suggest that the compound's sulfonyl group plays a crucial role in its interaction with bacterial cell membranes.
Study on Anticancer Activity
A recent investigation into the anticancer properties of this chalcone derivative revealed its potential as an antiproliferative agent against various cancer cell lines, including breast and colon cancer cells. The study utilized MTT assays to assess cell viability and proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- Results :
- MCF-7: IC50 = 20 µM
- HT-29: IC50 = 15 µM
The mechanism appears to involve induction of apoptosis through the activation of caspase pathways, suggesting that this compound may be a viable candidate for further development in cancer therapeutics.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one?
The synthesis of this compound typically involves multi-step reactions, with critical optimization of parameters such as temperature, solvent selection, and pH. For example:
- Step 1 : Formation of the propenone backbone via Claisen-Schmidt condensation, requiring a base (e.g., NaOH in ethanol) and controlled temperatures (20–40°C) to avoid side reactions .
- Step 2 : Introduction of the dimethylamino group via nucleophilic substitution, often using dimethylamine in aprotic solvents (e.g., DMF) under reflux .
- Step 3 : Sulfonylation of the phenyl ring using phenylsulfonyl chloride, requiring anhydrous conditions and catalytic triethylamine to enhance reactivity .
Q. Key Optimization Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–40°C | Higher temps risk decomposition |
| Solvent (Step 1) | Ethanol/Water (3:1) | Balances solubility and reactivity |
| Reaction Time | 12–24 hours | Shorter durations reduce yield |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detects C=O stretching (~1650 cm⁻¹) and sulfonyl S=O (~1150–1300 cm⁻¹) .
- X-ray Crystallography : Resolves molecular conformation (e.g., E/Z isomerism, planarity of the propenone system) .
Q. Example Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8 (s, 1H, vinyl) | |
| X-ray | Dihedral angle: 178.5° (C=C-O) |
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) :
- Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the carbonyl group (LUMO-rich) is prone to nucleophilic attack .
- Simulates charge distribution: The sulfonyl group withdraws electron density, polarizing the propenone backbone .
- Molecular Dynamics (MD) :
Case Study :
DFT analysis of a derivative (3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one) revealed a 0.35 eV HOMO-LUMO gap, correlating with observed reactivity in Michael addition reactions .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) can arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1%) .
- Purity Validation :
- Dose-Response Curves :
- Establish EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .
Example Conflict Resolution :
A study initially reporting weak antimicrobial activity later identified trace solvents (ethanol) as inhibitors. Repetition under anhydrous conditions confirmed moderate activity against S. aureus (MIC = 32 µg/mL) .
Q. How does structural modification of the phenylsulfonyl group influence photophysical properties?
- Substitution Patterns :
- Experimental Validation :
Q. What mechanistic insights explain its role in catalytic applications (e.g., as a ligand)?
The compound’s dimethylamino and sulfonyl groups enable dual functionality:
- Coordination Sites : The carbonyl oxygen and dimethylamino nitrogen bind transition metals (e.g., Cu²⁺), facilitating catalysis in cross-coupling reactions .
- Stereoelectronic Effects : Sulfonyl groups stabilize metal complexes via inductive effects, enhancing catalytic turnover in Suzuki-Miyaura reactions (TON up to 10³) .
Case Study :
When used as a ligand in Pd-catalyzed C–N coupling, the compound achieved 92% yield (vs. 65% for triphenylphosphine), attributed to stronger Pd–N bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
